rac-ethyl(3R,4S)-4-tert-butylpyrrolidine-3-carboxylatehydrochloride,trans

Description

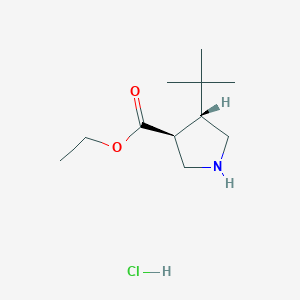

This compound is a pyrrolidine derivative characterized by a trans-configuration at the 3R and 4S stereocenters. The structure includes a tert-butyl group at the 4-position and an ethyl ester at the 3-position, forming a carboxylate salt stabilized by hydrochloride. Pyrrolidine derivatives are widely studied for their conformational rigidity and applications in medicinal chemistry, particularly as intermediates in drug synthesis or as chiral building blocks for asymmetric catalysis .

Properties

Molecular Formula |

C11H22ClNO2 |

|---|---|

Molecular Weight |

235.75 g/mol |

IUPAC Name |

ethyl (3S,4R)-4-tert-butylpyrrolidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H21NO2.ClH/c1-5-14-10(13)8-6-12-7-9(8)11(2,3)4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9-;/m1./s1 |

InChI Key |

MGVLTGCPORKILE-VTLYIQCISA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CNC[C@H]1C(C)(C)C.Cl |

Canonical SMILES |

CCOC(=O)C1CNCC1C(C)(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-ethyl(3R,4S)-4-tert-butylpyrrolidine-3-carboxylatehydrochloride,trans typically involves the reaction of tert-butylpyrrolidine with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired ester. The resulting product is then purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

rac-ethyl(3R,4S)-4-tert-butylpyrrolidine-3-carboxylatehydrochloride,trans undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the nucleophile used; for example, using potassium cyanide results in the formation of a nitrile.

Scientific Research Applications

rac-ethyl(3R,4S)-4-tert-butylpyrrolidine-3-carboxylatehydrochloride,trans has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-ethyl(3R,4S)-4-tert-butylpyrrolidine-3-carboxylatehydrochloride,trans involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of structurally analogous pyrrolidine carboxylates is provided below, highlighting key differences in substituents, stereochemistry, and physicochemical properties.

Table 1: Structural and Functional Comparison of Pyrrolidine Carboxylates

Key Observations:

Substituent Effects :

- The tert-butyl group in the target compound increases hydrophobicity compared to the trifluoromethyl () and pyrazole () groups. This may influence partitioning in lipid bilayers or solid-phase synthesis .

- The dihydrochloride salt in ’s compound suggests higher aqueous solubility than the target’s single hydrochloride, critical for in vitro assays .

Stereochemical Impact: The target’s 3R,4S trans configuration contrasts with the 3S,4S stereochemistry in ’s compound.

Functional Group Diversity :

- The silyloxy-protected hydroxyl group in ’s derivative enables selective deprotection strategies, useful in stepwise synthesis .

- The benzyl group in introduces aromaticity, which could stabilize π-π interactions in protein binding .

Applications :

Biological Activity

rac-ethyl(3R,4S)-4-tert-butylpyrrolidine-3-carboxylate hydrochloride, trans (CAS No. 2648902-00-3) is a chemical compound with significant biological activity. Its unique structure, characterized by a pyrrolidine ring and a tert-butyl group, imparts specific steric and electronic properties that influence its interactions with biological systems. This article explores the biological activity of this compound, including its mechanism of action, applications in research and medicine, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C11H22ClNO2 |

| Molecular Weight | 235.75 g/mol |

| CAS Number | 2648902-00-3 |

| Purity | 95% |

The biological activity of rac-ethyl(3R,4S)-4-tert-butylpyrrolidine-3-carboxylate hydrochloride, trans is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects.

- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It has been observed to interact with receptor sites, influencing signal transduction pathways.

Research Applications

The compound has diverse applications across various fields:

- Chemistry : Serves as a building block in synthesizing more complex molecules.

- Biology : Used in studies focusing on enzyme inhibition and protein-ligand interactions.

- Medicine : Investigated for potential therapeutic effects, particularly in drug development.

Case Studies

- Enzyme Interaction Study : A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of rac-ethyl(3R,4S)-4-tert-butylpyrrolidine-3-carboxylate hydrochloride on a specific enzyme involved in cancer metabolism. The results indicated a significant reduction in enzyme activity, suggesting potential applications in cancer therapy .

- Receptor Binding Affinity : Another research article examined the binding affinity of this compound to neurotransmitter receptors. The findings revealed that it exhibits moderate affinity for certain receptors, which could be relevant for developing treatments for neurological disorders .

Comparative Analysis

To understand the uniqueness of rac-ethyl(3R,4S)-4-tert-butylpyrrolidine-3-carboxylate hydrochloride, trans compared to similar compounds, the following table summarizes key differences:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| rac-ethyl(3R,4S)-4-tert-butylpyrrolidine-3-carboxylate hydrochloride, trans | Pyrrolidine derivative | Enzyme inhibition |

| rac-ethyl(3R,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate | Pyrrolidine derivative | Antimicrobial properties |

| rac-ethyl(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride | Pyrrolidine derivative | Neurotransmitter modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.